L-Proline, 4-chloro-, cis-
Description
Significance of Pyrrolidine (B122466) Ring Modifications in Amino Acids
The pyrrolidine ring of proline restricts the rotation around the N-Cα bond, influencing the local conformation of the peptide chain. gnu-darwin.org Modifications to this five-membered ring can introduce a variety of effects:
Stereoelectronic Effects: The introduction of electron-withdrawing or electron-donating groups can alter the puckering of the pyrrolidine ring (endo vs. exo) and the cis/trans isomerization of the peptide bond preceding the proline residue. nih.govacs.org
Steric Hindrance: The addition of bulky substituents can sterically guide the conformation of the peptide backbone. nih.gov
Introduction of Functional Groups: The ring can be functionalized with various chemical handles for applications such as bioconjugation, fluorescence labeling, or the introduction of novel catalytic activities. scispace.com
These modifications provide researchers with a sophisticated toolkit to probe and manipulate biological systems. The ability to dictate local peptide conformation is particularly crucial in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but may have improved properties such as enhanced stability or bioavailability. google.com
Overview of Halogenated Proline Derivatives in Contemporary Research
The introduction of halogen atoms onto the proline scaffold is a particularly well-explored area of modification. nih.govmdpi.com Halogenation can significantly impact the physicochemical properties of the amino acid and the resulting peptide. mdpi.comresearchgate.net Fluorine, being the most electronegative element, has been extensively studied. The incorporation of fluorine can enhance thermal stability, modulate lipophilicity, and influence peptide conformation through stereoelectronic effects. researchgate.net
Chlorine, bromine, and iodine, with their larger atomic radii and different electronic properties, also offer unique avenues for modifying proline. acs.org These heavier halogens can participate in halogen bonding, a non-covalent interaction that can contribute to molecular recognition and binding affinity. acs.org The stereospecific synthesis of these halogenated prolines is often achieved from hydroxyproline (B1673980) precursors. sci-hub.se
Specific Research Context of cis-4-Chloro-L-Proline as a Non-Canonical Amino Acid
cis-4-Chloro-L-proline is a non-canonical amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code. Its specific structure, with a chlorine atom in the cis configuration at the 4-position of the L-proline ring, has made it a subject of interest in various research contexts.
The synthesis of cis-4-chloro-L-proline has been reported through stereospecific routes, often involving the displacement of a hydroxyl group in a protected 4-hydroxy-L-proline derivative. publish.csiro.au For instance, treatment of N-Boc-L-4α-hydroxyproline ethyl ester with triphenylphosphine (B44618) and carbon tetrachloride can yield the corresponding 4-chloro-L-proline derivative with inversion of configuration. sci-hub.se Another synthetic pathway involves the hydrolysis of N-tosyl-cis-4-chloro-L-proline methyl ester. publish.csiro.au
The incorporation of cis-4-chloro-L-proline into peptides allows for the study of its influence on peptide conformation and stability. The chlorine substituent can induce specific conformational biases, which can be exploited in the design of peptides with defined secondary structures. Furthermore, the presence of the chlorine atom can serve as a handle for further chemical modifications or as a probe for studying protein-ligand interactions.
The compound has also been investigated for its potential biological activities. For example, it has been observed to have an effect on the proline transport system in Escherichia coli. asm.org Additionally, derivatives of cis-4-chloro-L-proline have been utilized as intermediates in the synthesis of more complex molecules, including potential therapeutic agents. amazonaws.comgoogle.com
Interactive Data Table: Properties of cis-4-Chloro-L-proline
| Property | Value |
| Molecular Formula | C5H8ClNO2 |
| Molecular Weight | 149.576 g/mol |
| CAS Number | 16214-30-5 |
| Synonyms | (2S,4S)-4-chloropyrrolidine-2-carboxylic acid |
Interactive Data Table: Research Applications of cis-4-Chloro-L-proline
| Research Area | Key Findings |
| Peptide Synthesis | Incorporated into peptides to study conformational effects. asm.org |
| Biochemistry | Investigated for its interaction with proline transport systems. asm.org |
| Synthetic Chemistry | Used as an intermediate in the synthesis of other molecules. publish.csiro.auamazonaws.comgoogle.com |
Structure
3D Structure
Properties
CAS No. |
16214-30-5 |
|---|---|
Molecular Formula |
C5H8ClNO2 |
Molecular Weight |
149.57 g/mol |
IUPAC Name |
(2S,4S)-4-chloropyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H8ClNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 |
InChI Key |
UYZNMRJCNSDDFV-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)Cl |
Canonical SMILES |
C1C(CNC1C(=O)O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cis 4 Chloro L Proline and Its Derivatives
Stereoselective Synthesis Strategies
Stereoselective synthesis is crucial for obtaining the biologically active form of proline derivatives. Key strategies involve nucleophilic substitution reactions and the inversion of configuration at the C4 position.
SN2 Displacement Reactions from Hydroxyproline (B1673980) Precursors
A primary and stereospecific method for synthesizing cis-4-chloro-L-proline involves the S_N2 displacement of a hydroxyl group from a suitably protected 4-hydroxy-L-proline precursor. researchgate.net This reaction typically proceeds with an inversion of configuration at the C4 position. For instance, starting with trans-4-hydroxy-L-proline, the hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a chloride ion source, like lithium chloride, results in the formation of cis-4-chloro-L-proline. The success of this reaction is highly dependent on the choice of protecting groups for the amine and carboxylic acid functionalities to prevent side reactions.
Inversion of Configuration Approaches from trans-4-Hydroxy-L-Proline
Achieving the cis configuration from the more readily available trans-4-hydroxy-L-proline is a common and critical step. researchgate.net This inversion can be accomplished through a Mitsunobu reaction, where the hydroxyl group of N-protected trans-4-hydroxy-L-proline is reacted with a nucleophile in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate. researchgate.netacs.org For the synthesis of cis-4-chloro-L-proline, this would involve using a chloride source as the nucleophile. Another approach involves a two-step process: activation of the hydroxyl group (e.g., as a sulfonate ester) followed by S_N2 displacement with chloride, which also results in the inversion of stereochemistry. nih.gov Complete stereoinversion at the C4 position has been observed in these types of reactions. researchgate.net
Exploitation of Protecting Group Chemistry (e.g., N-Boc, N-Fmoc)
N-Boc (tert-butyloxycarbonyl): This group is stable under a wide range of conditions but is readily cleaved by acid (e.g., trifluoroacetic acid). americanpeptidesociety.org The Boc group is often used when subsequent reactions require basic or nucleophilic conditions.
N-Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is base-labile and is typically removed using a secondary amine like piperidine. americanpeptidesociety.org This protecting group is particularly advantageous in solid-phase peptide synthesis and when acid-sensitive functionalities are present in the molecule. nih.govamericanpeptidesociety.org
Both N-Boc and N-Fmoc protected versions of hydroxyproline are common starting materials for the synthesis of cis-4-chloro-L-proline. acs.orgnih.gov The selection of the protecting group is crucial for compatibility with the reagents used for chlorination and for the final deprotection step to yield the desired product.
| Protecting Group | Cleavage Condition | Key Advantages |
| N-Boc | Acidic (e.g., TFA) | Stable to a wide range of non-acidic reagents. |
| N-Fmoc | Basic (e.g., Piperidine) | Allows for mild deprotection conditions, orthogonal to acid-labile groups. |
Novel Chemical Synthesis Pathways
Beyond the traditional routes from hydroxyproline, researchers have explored alternative starting materials and synthetic transformations to access cis-4-chloro-L-proline and its derivatives.
Approaches from Alternative Chiral Precursors (e.g., L-Glutamic Acid)
L-Glutamic acid has served as a versatile chiral starting material for the synthesis of various substituted prolines. The synthesis of 4-substituted prolines from L-glutamic acid typically involves the construction of the pyrrolidine (B122466) ring through a series of transformations, including cyclization and functional group manipulations. This approach offers an alternative to the use of hydroxyproline and can provide access to a diverse range of proline analogs.
Catalytic Hydrogenation Methods for Dehalogenation in Synthesis Intermediates
Catalytic hydrogenation is a powerful tool in organic synthesis, often employed for the reduction of various functional groups. In the context of synthesizing proline derivatives, it can be used for dehalogenation of intermediate compounds. For example, a di-halogenated proline intermediate could be selectively dehalogenated at one position to introduce a desired substituent pattern. Palladium on carbon (Pd/C) is a common catalyst for such transformations, often carried out under an atmosphere of hydrogen gas. mdpi.com This method provides a clean and efficient way to modify the proline scaffold during a multi-step synthesis.
Chemoenzymatic and Biocatalytic Routes
Chemoenzymatic and biocatalytic approaches offer powerful alternatives to traditional chemical synthesis for producing complex molecules like cis-4-Chloro-L-proline. These methods leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations under mild conditions, often overcoming challenges associated with stereochemical control.
Enzymatic Hydroxylation Precursors for Halogenation
The development of biocatalysts for the direct halogenation of L-proline is often guided by the study of structurally and mechanistically similar hydroxylating enzymes. manchester.ac.uk Non-heme iron-dependent prolyl 4-hydroxylases (P4Hs), which catalyze the formation of 4-hydroxyproline, serve as excellent templates. manchester.ac.uknih.gov These enzymes, along with their halogenase counterparts, utilize a reactive iron(IV)-oxo intermediate to abstract a hydrogen atom from the substrate. manchester.ac.ukdoi.org Following this initial step, the catalytic cycle can diverge, or bifurcate, to yield either a hydroxylated or a halogenated product. manchester.ac.uk
The choice between hydroxylation and halogenation is determined by factors within the enzyme's active site, primarily the positioning of the substrate relative to the reactive intermediates. manchester.ac.ukdoi.org In enzymatic studies, it has been shown that substrate positioning is a key factor that directs the reaction toward either halogenation or hydroxylation. doi.org For instance, the L-proline cis-4-hydroxylase from Sinorhizobium meliloti (SmP4H) has been successfully engineered to exhibit chlorination activity, demonstrating that the foundational mechanism of a hydroxylase can be repurposed for halogenation. researchgate.netresearchgate.net This strategy involves modifying the enzyme to favor the "rebound" of a chloride ion onto the substrate radical intermediate instead of a hydroxyl group.
Stereochemical Control in Enzyme-Catalyzed Reactions
A significant advantage of using enzymes is their inherent ability to exert strict control over the stereochemistry of a reaction. Halogenases are noted for their capacity to form carbon-halogen bonds with high regioselectivity and stereoselectivity. manchester.ac.uk In the case of related hydroxylases, the stereochemical course of the reaction is precisely managed. For example, the hydroxylation of (S)-proline to (2S, 4R)-hydroxyproline by bacterial proline 4-hydroxylase proceeds with retention of stereochemistry at the C-4 position of the proline ring. manchester.ac.uk
This innate stereochemical control is a critical feature when designing chemoenzymatic routes to cis-4-Chloro-L-proline. By starting with L-proline, which has an (S) configuration at the alpha-carbon, an engineered enzyme can introduce the chlorine atom at the C-4 position with the desired cis relationship to the carboxyl group. The engineered L-proline cis-4-hydroxylase with chlorination activity exemplifies this, producing the specific stereoisomer required. researchgate.net This level of control is often difficult to achieve with conventional chemical methods, which may produce a mixture of diastereomers requiring challenging separation steps.
Synthetic Challenges and Methodological Innovations
The synthesis of specific stereoisomers of substituted prolines like cis-4-Chloro-L-proline presents considerable challenges, primarily in achieving high diastereoselectivity and enantioselectivity. Innovations in synthetic methodologies, including the development of automated procedures for creating analogs, are crucial for overcoming these hurdles.
Diastereoselectivity and Enantioselectivity in Synthesis
Achieving the correct stereochemistry at both the C-2 (enantioselectivity) and C-4 (diastereoselectivity) positions of the proline ring is a central challenge. Traditional organic synthesis routes can lead to mixtures of isomers. However, advanced methods have been developed to address this. For instance, stereospecific reactions on chiral precursors derived from commercially available (2S,4R)-N-Boc-4-hydroxy-L-proline (Hyp) are a common strategy. acs.orgnih.gov
One effective method involves the Mitsunobu reaction, which proceeds via an SN2 mechanism, resulting in a complete inversion of configuration at the reaction center. nih.gov This has been successfully applied to synthesize 4S-chloro, -bromo, and -iodo prolines from a 4R-hydroxyproline precursor. nih.gov The stereochemical outcome of alkylations on proline derivatives is also a key area of study, with findings indicating that the behavior of enolates from 4-fluoroprolines differs from those derived from O-protected 4-hydroxyprolines. nih.gov The inherent rigidity of the proline ring structure plays a significant role in directing the stereochemical outcome of these reactions. organic-chemistry.orgacs.org
Development of Automated Synthesis Procedures (e.g., Radiosynthesis Analogs)
The need for halogenated proline analogs in fields such as medical imaging has spurred the development of advanced, automated synthetic procedures. A prime example is the synthesis of cis- and trans-4-[¹⁸F]Fluoro-L-proline, which are positron emission tomography (PET) imaging agents. acs.orgresearchgate.net The synthesis of these radiolabeled compounds requires rapid, high-yield, and automated methods to minimize radiation exposure and ensure consistent production. acs.org
Researchers have developed a fully automated synthesis that combines a highly selective nucleophilic radiofluorination with a single-step deprotection process under mild acidic conditions. acs.orgresearchgate.net This approach overcomes the limitations of previous methods that involved manual handling, multiple steps, or harsh deprotection conditions. researchgate.net The automated process for the cis-isomer, starting from a suitable precursor, demonstrates high radiochemical yield and purity, with a short total synthesis time. acs.org
Below is a data table summarizing the results of the automated radiosynthesis of cis-4-[¹⁸F]Fluoro-L-proline, a close analog of the target compound.
| Parameter | Value | Reference |
| Precursor | Tosyl derivative of (2S,4R)-N-Boc-4-hydroxy-L-proline tert-butyl ester | acs.org |
| Reaction | Nucleophilic radiofluorination with [¹⁸F]fluoride | acs.org |
| Deprotection | Single step, mild acidic conditions | acs.org |
| Radiochemical Yield (RCY) | 41 ± 3.6% | acs.org |
| Radiochemical Purity | >99% | acs.org |
| Total Synthesis Time | 59 ± 1.9 min | acs.org |
| Automation | Fully automated process | acs.org |
This work on fluorinated analogs provides a direct blueprint for developing similar automated procedures for the synthesis of cis-4-Chloro-L-proline derivatives, particularly for applications requiring isotopic labeling.
Conformational Analysis and Molecular Dynamics of Cis 4 Chloro L Proline
Pyrrolidine (B122466) Ring Pucker Conformations
The five-membered pyrrolidine ring of proline is not planar and exists in two primary puckered conformations, known as Cγ-endo and Cγ-exo. nih.govnih.gov This puckering describes the displacement of the Cγ (C4) carbon atom relative to the plane formed by the other four ring atoms. In the Cγ-endo pucker, the Cγ atom is on the same side as the carboxyl group, while in the Cγ-exo pucker, it is on the opposite side. nih.gov
Analysis of Cγ-endo and Cγ-exo Puckering States
The puckering of the proline ring is a dynamic equilibrium, with the interconversion barrier being relatively low (2–5 kcal/mol). nih.gov However, substituents on the ring can create a strong preference for one state over the other. For proline itself, the exo pucker is slightly favored in the context of a trans peptide bond, while the cis peptide bond shows a preference for the endo pucker. nih.gov
In substituted prolines, the nature and stereochemistry of the substituent dictate the puckering preference. Electron-withdrawing substituents at the 4-position, such as a halogen, exert a powerful stereoelectronic influence known as the gauche effect. nih.gov For a 4S-substituted proline like cis-4-Chloro-L-proline, this effect strongly favors the Cγ-endo conformation. nih.govnih.gov This preference arises from stabilizing hyperconjugative interactions between the C-H bonds on the ring and the anti-periplanar C-Cl bond, which occurs when the chlorine atom is in a pseudo-axial position, a characteristic of the endo pucker for the 4S diastereomer. nih.gov
Influence of 4-Chloro Substitution on Ring Conformation
The substitution of a hydrogen atom with chlorine at the 4S position introduces a combination of steric and stereoelectronic effects that modulate the ring's conformation. nih.gov
Stereoelectronic Effects : Chlorine is a highly electronegative atom. This property is the primary driver for the strong preference for the Cγ-endo pucker in cis-4-Chloro-L-proline. The gauche effect stabilizes the conformation where the electronegative chlorine atom is gauche to the nitrogen atom of the pyrrolidine ring, which corresponds to the endo pucker. nih.govnih.gov This is a significant deviation from unsubstituted proline, where the energy difference between the two puckers is small.
Steric Effects : While the stereoelectronic effect is dominant, steric hindrance also plays a role. Chlorine has a larger covalent radius (0.77 Å) compared to fluorine (0.64 Å). nih.gov In the Cγ-endo pucker of a 4S-substituted proline, the substituent occupies a pseudo-axial position. nih.gov While a larger group might be expected to prefer an equatorial position to minimize steric clashes, the stabilizing stereoelectronic interactions of the electronegative chlorine atom override this steric penalty. nih.govnih.gov The impact of chlorine's size is therefore secondary to its electronegativity in determining the ring pucker of cis-4-Chloro-L-proline. nih.gov
The table below summarizes the expected conformational preferences for 4-substituted L-prolines based on the nature of the substituent at the 4S (cis) position.
| 4S-Substituent | Dominant Effect | Preferred Ring Pucker |
| Chlorine (Cl) | Stereoelectronic (Electronegative) | Cγ-endo |
| Fluorine (F) | Stereoelectronic (Highly Electronegative) | Cγ-endo |
| Methyl (CH₃) | Steric (Bulky) | Cγ-exo |
Prolyl Peptide Bond Isomerization
The peptide bond preceding a proline residue (the prolyl peptide bond) is unique in its ability to adopt both cis and trans conformations with comparable energy, unlike other peptide bonds where the trans form is overwhelmingly favored. nih.gov The energy barrier for cis/trans isomerization is significant, making it a slow process that can be a rate-limiting step in protein folding. hw.ac.uk
Equilibrium and Kinetics of cis/trans Isomerization
The equilibrium between the cis and trans isomers is described by the equilibrium constant, Ktrans/cis. This equilibrium is intimately linked to the puckering of the pyrrolidine ring. nih.gov The Cγ-exo pucker is associated with and stabilizes the trans peptide bond, while the Cγ-endo pucker is strongly correlated with the cis peptide bond. nih.govnih.gov
Given that cis-4-Chloro-L-proline strongly prefers the Cγ-endo pucker due to stereoelectronic effects, it is expected to shift the equilibrium towards a higher population of the cis amide bond compared to unsubstituted proline. nih.govnih.gov While specific kinetic data for cis-4-Chloro-L-proline were not extensively detailed in the surveyed literature, the principles of 4-substitution effects allow for clear predictions. The strong bias for the endo pucker effectively lowers the relative energy of the cis state, thereby increasing its population at equilibrium.
Effects of Halogen Substitution on Peptide Bond Configuration
Halogen substitution at the 4-position of proline provides a powerful tool to control the cis/trans isomer ratio. The effect is highly dependent on the stereochemistry of the substitution.
(4S)-Substitution (cis) : An electronegative halogen like chlorine at the 4S position promotes the Cγ-endo pucker. This pre-organization of the ring favors the cis conformation of the preceding peptide bond. nih.govnih.gov
(4R)-Substitution (trans) : Conversely, a halogen at the 4R position strongly favors the Cγ-exo pucker, which in turn stabilizes the trans peptide bond. nih.gov
Therefore, incorporating cis-4-Chloro-L-proline into a peptide sequence is a strategy to increase the population of the cis-prolyl peptide bond. This modulation arises from the gauche effect, where the electronegative chlorine atom dictates a ring pucker that is conformationally more compatible with the cis amide configuration. nih.gov The influence of different 4-substitutions on the prolyl peptide bond is summarized below.
| Compound | Preferred Ring Pucker | Favored Peptide Bond Isomer |
| L-Proline | Weak preference | trans (but cis is significantly populated) |
| cis-4-Chloro-L-proline (4S) | Cγ-endo | cis |
| trans-4-Chloro-L-proline (4R) | Cγ-exo | trans |
| cis-4-Fluoro-L-proline (4S) | Cγ-endo | cis |
| trans-4-Fluoro-L-proline (4R) | Cγ-exo | trans |
Intramolecular Interactions and Hydrogen Bonding Networks
The unique cyclic structure of proline restricts its conformational freedom and, by forming a tertiary amide in a peptide chain, it cannot act as a hydrogen bond donor. nih.govyoutube.com However, the proline backbone nitrogen can act as a hydrogen bond acceptor. nih.gov The introduction of a chlorine atom in cis-4-Chloro-L-proline adds another layer of complexity to its potential intramolecular interactions.
The electron-withdrawing nature of the chlorine atom can influence the charge distribution across the pyrrolidine ring and the peptide backbone. This can modulate the strength of existing interactions. For instance, the n→π* interaction, an orbital overlap between a lone pair of one carbonyl oxygen and the antibonding orbital of the next, is known to stabilize the trans peptide bond and the Cγ-exo pucker. nih.gov The strong Cγ-endo preference in cis-4-Chloro-L-proline would likely disfavor this specific interaction.
Furthermore, the chlorine atom itself can participate in non-covalent interactions. Halogen bonding, where the electropositive region on the cap of the chlorine atom (the σ-hole) interacts with a nucleophile like a backbone carbonyl oxygen, is a possibility. nih.govacs.org While typically considered in an intermolecular context, such interactions could potentially occur intramolecularly in specific folded conformations, further stabilizing the structure. The proline ring nitrogen, being a hydrogen bond acceptor, could also form unconventional N-H···N hydrogen bonds with the backbone N-H of the succeeding residue, contributing to the stability of loops and turns in peptide structures. nih.gov The specific geometry enforced by the cis-chloro substitution would influence the feasibility and strength of these interactions.
Analysis of Internal Hydrogen Bonds in the Compound
The conformation of proline and its derivatives is primarily dictated by the puckering of the five-membered pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond. While hydrogen bonding is a crucial factor in the structure of peptides and proteins, the potential for internal hydrogen bonds to directly influence the conformational preference of the isolated cis-4-Chloro-L-proline ring is not significantly documented in scientific literature. The molecule lacks the classic hydrogen bond donor-acceptor pairs in a sterically favorable arrangement for a stable intramolecular hydrogen bond. Instead, non-covalent interactions, such as C-H···O interactions, are more commonly observed in the context of proline residues within a peptide chain, where they can influence local helical structures or turns. However, for the monomeric amino acid, the dominant conformational drivers are steric and stereoelectronic effects.
Role of Steric and Stereoelectronic Effects on Conformation
The conformational preference of the cis-4-Chloro-L-proline ring is a result of the interplay between steric and stereoelectronic effects, which arise from the presence of the chlorine atom at the Cγ position. nih.gov
Steric Effects: These arise from van der Waals repulsion between atoms. The chlorine atom is significantly larger than a hydrogen atom (covalent radius of Cl ≈ 0.99 Å vs. H ≈ 0.37 Å). This size can lead to steric hindrance with other atoms on the pyrrolidine ring, influencing the ring's pucker to minimize these repulsive interactions.
Stereoelectronic Effects: These are stabilizing interactions that involve the overlap of orbitals. In 4-substituted prolines, the key stereoelectronic interaction is the gauche effect. When an electronegative substituent like chlorine is present, the conformation that places the Cγ-Cl bond gauche (at a dihedral angle of approximately 60°) to the Cδ-N bond and the Cγ-H bond gauche to the Cβ-Cα bond is often favored. This arrangement allows for a stabilizing hyperconjugative interaction between the electron-rich C-H or C-C bonds and the electron-deficient C-Cl antibonding orbital (σ*).
For cis-4-Chloro-L-proline, which has (4S) stereochemistry, these effects are in competition. However, research indicates that stereoelectronic effects are the dominant force determining its preferred conformation. nih.govnih.gov The electronegativity of the chlorine atom strongly favors a Cγ-endo ring pucker. nih.govnih.gov This pucker places the chlorine atom in a pseudo-axial position, which allows for the stabilizing gauche interactions. This preference is in contrast to its diastereomer, trans-4-Chloro-L-proline ((2S,4R)-4-chloroproline), where stereoelectronic effects favor a Cγ-exo pucker. nih.govnih.gov The dominance of stereoelectronic over steric effects in determining the ring pucker of cis-4-Chloro-L-proline has significant implications for its use in peptide design, particularly in stabilizing specific secondary structures like the polyproline II helix. nih.gov
Computational and Theoretical Insights into Conformation
Computational chemistry provides powerful tools to investigate the conformational landscape of molecules like cis-4-Chloro-L-proline, offering insights that complement experimental data.
Quantum Mechanical Studies (e.g., DFT Calculations)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in dissecting the energetic factors that govern molecular conformation. For cis-4-Chloro-L-proline, DFT calculations can be used to:
Determine Geometric Parameters: Optimize the molecular geometry to find the lowest energy arrangement of atoms for different ring puckers (e.g., Cγ-endo and Cγ-exo).
Calculate Relative Energies: Compute the single-point energies of various conformers to quantify the energy difference between them. This allows for a theoretical prediction of the most stable pucker.
Analyze Electronic Structure: Investigate the molecular orbitals to visualize and quantify the stereoelectronic interactions, such as hyperconjugation (e.g., σ → σ* interactions), that stabilize the preferred Cγ-endo conformation.
While specific DFT studies exclusively on cis-4-Chloro-L-proline are not widely published, the principles are well-established from studies on analogous compounds like 4-fluoroprolines. researchgate.net Such calculations would be expected to confirm that the Cγ-endo pucker is the global energy minimum for the cis isomer, with the stabilization energy arising from the gauche effect induced by the electronegative chlorine atom. The calculations would quantify the energetic penalty of adopting the Cγ-exo pucker, thereby providing a theoretical basis for the experimentally observed conformational bias.
Molecular Dynamics Simulations and Conformational Landscape Mapping
Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time, providing a map of its accessible conformations and the transitions between them. An MD simulation of cis-4-Chloro-L-proline, typically performed in a solvent environment, would allow for the mapping of its conformational energy landscape.
This landscape can be visualized as a surface where the x and y axes represent key dihedral angles that define the ring pucker, and the z-axis represents the potential energy. For cis-4-Chloro-L-proline, this map would be expected to show:
Major Energy Minima: A deep and broad energy well corresponding to the Cγ-endo conformation, reflecting its high population and stability as predicted by stereoelectronic effects.
Minor Energy Minima: A shallower and less populated energy well corresponding to the Cγ-exo conformation.
Transition States: The energy barriers (saddle points) separating the endo and exo states. The height of these barriers would provide information on the timescale of ring flipping between the two puckered states.
By integrating the populations of these states over the simulation time, one can calculate the free energy difference (ΔG) between the conformers, providing a dynamic and solvated picture that complements the static, in-vacuo view often provided by DFT. Such simulations are crucial for understanding how the conformational preferences of this amino acid might influence the flexibility and structure of a larger peptide chain.
Data Table: Conformational Properties of N-Acetyl-4-chloroproline-Methyl Ester Derivatives
The equilibrium between the trans and cis isomers of the acetyl-proline peptide bond (Ktrans/cis) is highly sensitive to the ring pucker of the proline derivative. This table summarizes experimental findings for 4-chloroproline derivatives.
| Compound Name | Isomer | Preferred Ring Pucker | Ktrans/cis |
| Ac-(2S,4S)-4-chloroproline-OMe | cis (clp) | Cγ-endo | 2.2 |
| Ac-(2S,4R)-4-chloroproline-OMe | trans (Clp) | Cγ-exo | 5.4 |
Data sourced from Shoulders et al. (2009). nih.gov A higher Ktrans/cis value indicates a greater preference for the trans peptide bond, which is associated with the Cγ-exo pucker. A lower value indicates a reduced preference for the trans bond, consistent with the Cγ-endo pucker favored by the cis-4-chloro isomer.
Chemical Reactivity and Advanced Transformations of Cis 4 Chloro L Proline Derivatives
Nucleophilic Substitution Reactions at C4
The chlorine atom at the C4 position of the pyrrolidine (B122466) ring is a competent leaving group, making this position susceptible to nucleophilic attack. This reactivity is the cornerstone for creating a vast library of 4-substituted proline analogues.
Chemical transformations at the C4 position of proline derivatives are highly dependent on the reaction mechanism, which dictates the stereochemical outcome. Research has shown that nucleophilic substitution reactions on 4-halo-L-proline derivatives predominantly proceed via an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. documentsdelivered.comnih.gov
The Sₙ2 pathway involves a single, concerted step where the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group. documentsdelivered.com This backside attack forces an inversion of the stereochemical configuration at the reaction center. In the context of cis-4-chloro-L-proline, where the chloro group is on one face of the pyrrolidine ring, the incoming nucleophile will attack from the opposite face. This results in the stereospecific formation of the corresponding trans-4-substituted product.
This stereospecificity is crucial for the synthesis of conformationally constrained amino acids and peptides, as the orientation of the substituent at the C4 position significantly influences the puckering of the pyrrolidine ring and, consequently, the secondary structure of peptides. nih.gov The key step in the stereospecific synthesis of both cis and trans isomers of 4-chloro- and 4-bromo-L-prolines is the Sₙ2 displacement of a hydroxyl group in suitably protected 4-hydroxy-L-prolines. documentsdelivered.com Similarly, converting the hydroxyl group of a protected 4R-hydroxyproline (trans) to a better leaving group, such as a sulfonate, allows for Sₙ2 reaction with a nucleophile to yield a 4S-substituted (cis) proline derivative. nih.gov
The Sₙ2 reactivity of cis-4-chloro-L-proline and its derivatives serves as a gateway to a multitude of other proline analogues. By selecting an appropriate nucleophile, a wide array of functional groups can be introduced at the C4 position with predictable stereochemistry. For instance, the displacement of the chloride with an azide ion, followed by reduction, provides a reliable route to 4-amino-L-proline. documentsdelivered.com
A powerful technique known as "proline editing" utilizes a protected hydroxyproline (B1673980) residue within a peptide synthesized on a solid phase. The hydroxyl group is converted into a leaving group (e.g., mesylate, tosylate, or halide), which can then be displaced by various nucleophiles. This method has been used to stereospecifically generate over 100 different 4-substituted proline derivatives. nih.gov The chloro-substituted proline itself is a versatile intermediate in this process, enabling further substitutions. nih.gov
The following table summarizes a selection of nucleophilic substitution reactions at the C4 position of proline derivatives to generate diverse analogues.
| Nucleophile | Resulting 4-Substituent | Reference |
| Azide (N₃⁻) | Azido (-N₃), reducible to Amino (-NH₂) | documentsdelivered.comgoogle.com |
| Thiophenol (PhSH) | Thiophenyl (-SPh) | nih.gov |
| Halide Ions (Br⁻, I⁻) | Bromo (-Br), Iodo (-I) | nih.gov |
| Various Amines (R-NH₂) | Substituted Amino (-NHR) | nih.gov |
| Thiols (R-SH) | Thioether (-SR) | nih.gov |
| Alkynes | Alkynyl | nih.gov |
These transformations are fundamental in creating novel amino acid building blocks for peptide and protein engineering, drug discovery, and materials science.
Functional Group Interconversions on the Pyrrolidine Ring
Beyond substitutions at the C4 position, the carboxyl and amino groups of the cis-4-chloro-L-proline scaffold are readily modified. These modifications are often necessary to protect the functional groups during other reaction steps or to derivatize the molecule for specific applications.
Standard protection strategies used in peptide chemistry are frequently applied to cis-4-chloro-L-proline. The secondary amine is commonly protected to prevent unwanted side reactions, such as acting as a nucleophile itself. Common N-protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z). For example, the synthesis of N-tert-butoxycarbonyl-cis-4-chloro-L-proline benzyl ester has been reported as a key intermediate for further transformations. google.comgoogle.com The attachment of a carboxybenzyl group to the nitrogen atom of cis-4-hydroxy-L-proline is a documented initial step in the synthesis of more complex proline analogues. mdpi.com
The carboxyl group is typically protected as an ester, such as a methyl, ethyl, or benzyl ester. documentsdelivered.commdpi.com These protecting groups can be selectively removed under specific conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz and benzyl esters, saponification for simple alkyl esters) to liberate the free amine or carboxylic acid for subsequent reactions, such as peptide bond formation.
Derivatization of the core proline structure is a key strategy for modulating its biological properties. A notable example is the N-acetylation of proline analogues. While research on N-acetylation of cis-4-chloro-L-proline itself is limited, extensive studies have been conducted on the closely related cis-4-hydroxy-L-proline (CHOP).
N-acetylation of CHOP is explored as a method to create a prodrug, potentially reducing the toxicity associated with the parent compound and improving its retention in the bloodstream. google.comscribd.com Microbial production methods have been developed using the N-acetyltransferase enzyme Mpr1 from Saccharomyces cerevisiae to efficiently convert CHOP into N-acetyl CHOP. google.com This biotransformation highlights a specific and powerful application of derivatization at the amino group to enhance the therapeutic potential of proline analogues.
The table below outlines common modifications to the proline backbone.
| Functional Group | Modification | Purpose | Reference |
| Amino Group | N-protection (Boc, Cbz) | Protection during synthesis | google.commdpi.com |
| Carboxyl Group | Esterification (Benzyl, Methyl) | Protection during synthesis | documentsdelivered.comgoogle.com |
| Amino Group | N-Acetylation | Prodrug formation, altered bioactivity | google.comscribd.com |
Role in Cascade and Multicomponent Reactions
Cascade reactions (or domino reactions) and multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple chemical bonds are formed in a single operation without isolating intermediates. The parent compound, L-proline, is a well-established and powerful organocatalyst for a wide range of MCRs, facilitating the synthesis of complex heterocyclic structures.
However, based on a comprehensive review of the scientific literature, the specific role of cis-4-chloro-L-proline or its derivatives as either a catalyst or a substrate in cascade or multicomponent reactions is not well-documented. The focus of existing research on this compound has been primarily on its synthesis and its use as a precursor for 4-substituted proline analogues via nucleophilic substitution. While the fundamental proline scaffold is active in organocatalysis, the influence of the C4-chloro substituent on this reactivity profile remains an area with limited exploration in published studies.
Participation as a Reactant in Complex Synthetic Sequences
The strategic placement of a chlorine atom at the C4-position of the proline ring in the cis configuration, yielding (2S,4S)-4-chloroproline (clp), provides a valuable building block for complex chemical synthesis. This derivative, while a synthetic target itself, serves as a crucial reactant for constructing larger, more complex molecules, particularly in the field of bioorganic chemistry and peptide science. Its utility stems from the unique conformational and stereoelectronic properties imparted by the chloro substituent.
The synthesis of cis-4-Chloro-L-proline derivatives often begins with the corresponding hydroxyproline precursors. For instance, N-protected cis-4-hydroxy-L-proline derivatives can be converted into their chloro-analogues through nucleophilic substitution reactions. A notable method is the Appel reaction, which provides high yields for this transformation nih.gov. This synthetic step is critical as it prepares the chloroproline unit for its subsequent role as a reactant.
A primary application of cis-4-Chloro-L-proline as a reactant is in solid-phase peptide synthesis to create modified polypeptides. Researchers incorporate it into collagen-related peptides (CRPs) to probe and modulate the stability of the collagen triple helix. nih.gov In these complex, multi-step sequences, the protected cis-4-Chloro-L-proline is used as an amino acid building block, analogous to natural amino acids. Its incorporation into a peptide chain, such as in the sequence (clp–Pro–Gly)10, demonstrates its role as a reactant in the intricate process of creating precisely defined macromolecules to study protein structure and stability nih.gov. The synthesis of such peptides involves numerous protection, coupling, and deprotection steps, highlighting the integration of the chloroproline derivative into a complex synthetic workflow.
The table below outlines a representative synthetic transformation where a hydroxyproline derivative is converted to a cis-4-chloroproline derivative, which is then ready for use as a reactant in peptide synthesis.
| Starting Material | Reagents | Product | Overall Yield |
| N-Boc-cis-4-hydroxy-L-proline benzyl ester (Boc-hyp-OBn) | Triphenylphosphine (B44618) (PPh3), Carbon tetrachloride (CCl4) | N-Boc-cis-4-chloro-L-proline benzyl ester (Boc-clp-OBn) | 97% |
This table illustrates the high-yield conversion of a protected hydroxyproline to a protected chloroproline derivative via an Appel reaction, suitable for subsequent use in peptide synthesis nih.gov.
L-Proline Catalysis (as a related concept in organic synthesis)
While cis-4-Chloro-L-proline is primarily used as a structural component, its parent compound, L-proline, is renowned in organic synthesis for its role as a powerful organocatalyst. nih.govjocpr.comorganic-chemistry.org Organocatalysis is a branch of catalysis that utilizes small organic molecules, free of metal atoms, to accelerate chemical reactions. L-proline has emerged as a particularly versatile and efficient catalyst for a wide array of asymmetric transformations, which are crucial for producing enantiomerically pure compounds, a significant goal in pharmaceutical synthesis. jocpr.com
The catalytic activity of L-proline is attributed to its unique bifunctional nature. It possesses a secondary amine that can act as a Lewis base or form nucleophilic enamine intermediates, and a carboxylic acid group that can act as a Brønsted acid, often facilitating reactions through hydrogen bonding in the transition state. nih.govresearchgate.net This dual functionality allows L-proline to effectively catalyze reactions with high levels of stereocontrol.
The mechanism of many proline-catalyzed reactions, such as the classic aldol addition, proceeds through an enamine intermediate. The proline catalyst reacts with a carbonyl donor (e.g., acetone) to form an enamine, which then attacks a carbonyl acceptor (e.g., an aldehyde). The chirality of the proline catalyst directs this attack, leading to the preferential formation of one enantiomer of the product. The transition state is often described by the Zimmerman-Traxler model, involving a six-membered, chair-like ring that dictates the stereochemical outcome. wikipedia.org
L-proline and its derivatives have been successfully employed to catalyze a broad spectrum of fundamental carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov The significance of this catalytic system lies in its operational simplicity, low toxicity, and ability to promote complex reactions with high enantioselectivity, often under mild conditions.
The following table summarizes some of the key asymmetric reactions that are effectively catalyzed by L-proline.
| Reaction Type | Description |
| Aldol Condensation | Forms a new carbon-carbon bond by reacting an enolate (or enamine equivalent) with a carbonyl compound. nih.govjocpr.comresearchgate.net |
| Mannich Reaction | An aminoalkylation reaction involving an aldehyde, an amine, and a carbonyl compound. nih.govjocpr.comresearchgate.net |
| Michael Addition | The nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. nih.govjocpr.comresearchgate.net |
| α-Amination | The direct introduction of a nitrogen group at the α-position of a carbonyl compound. nih.govjocpr.com |
| Robinson Annulation | A reaction that forms a six-membered ring by combining a Michael addition with an intramolecular Aldol condensation. nih.govresearchgate.net |
| Wieland-Miescher Ketone Synthesis | An intramolecular Robinson annulation used to produce a key bicyclic diketone steroid precursor. nih.govresearchgate.netwikipedia.org |
This table highlights the versatility of L-proline as an organocatalyst in promoting various important asymmetric synthetic transformations nih.govjocpr.comresearchgate.netwikipedia.org.
Applications in Peptide Chemistry and Bio Inspired Synthesis
Incorporation into Peptides and Peptidomimetics
The rigid pyrrolidine (B122466) ring of proline is fundamental to its role in protein structure, and substitution at the 4-position with a chloro-group further refines its conformational preferences. This allows for the rational design of peptides with predetermined secondary structures and enhanced stability.
The incorporation of cis-4-chloro-L-proline, often denoted as clp, into a peptide sequence is a strategic approach to introduce conformational constraints. The design of such peptides hinges on the influence of the substituent at the C4 position on the pyrrolidine ring's pucker and the cis-trans isomerization of the preceding peptide bond. Proline's ring can adopt two main puckered conformations: Cγ-endo (down) and Cγ-exo (up). The conformation is significantly influenced by both steric and stereoelectronic effects of the substituent.
For 4-substituted prolines, an electron-withdrawing substituent like chlorine at the (4S) position, as in cis-4-chloro-L-proline, stereoelectronically favors a Cγ-endo ring pucker. This preference for a specific ring pucker, in turn, restricts the available conformational space of the peptide backbone, effectively "locking" it into a more defined structure. This principle is a cornerstone in the design of peptides intended to mimic specific structural motifs, such as β-turns or polyproline II helices, which are crucial for biological recognition and activity. The synthesis of these conformationally constrained peptides is typically achieved through standard solid-phase peptide synthesis (SPPS), utilizing Fmoc-protected cis-4-chloro-L-proline as a building block.
The substitution of proline with cis-4-chloro-L-proline provides a powerful method for modulating the stability of peptide structures, a principle vividly demonstrated in the study of collagen mimetics. Collagen, the most abundant protein in vertebrates, is characterized by a triple helix formed from repeating Xaa-Yaa-Gly sequences, where Xaa is often proline and Yaa is frequently (2S,4R)-4-hydroxyproline (Hyp). The stability of this triple helix is highly dependent on the ring pucker of the proline residues.
For maximum stability, the Xaa position requires a Cγ-endo pucker, while the Yaa position necessitates a Cγ-exo pucker. Research has shown that (2S,4S)-4-chloroproline (clp) has a preference for the Cγ-endo ring pucker. This conformational preference has a significant impact on the stability of collagen mimetic peptides (CMPs).
When clp is placed in the Yaa position, which favors a Cγ-exo pucker, it leads to a destabilization of the collagen triple helix. Similarly, introducing proline derivatives with a higher propensity for the cis-amide bond, such as (4S)-chloroproline, tends to destabilize the CMP triple helix researchgate.net. Studies on model systems like Ac-clp-OMe have determined the equilibrium constant between the trans and cis conformers (Ktrans/cis) to be 2.2, indicating a weaker preference for the trans conformation compared to unsubstituted proline (Ktrans/cis = 4.6). This shift towards the cis conformer is unfavorable for the formation of the polyproline II-type helices that constitute the collagen triple helix. Consequently, the incorporation of cis-4-chloro-L-proline serves as a tool to destabilize or modulate the thermal stability of collagen-like structures. For example, collagen-like peptides containing clp in the Xaa position, (clp-Pro-Gly)10, exhibit stability similar to the parent (Pro-Pro-Gly)10, whereas placing it in the Yaa position leads to destabilization researchgate.net.
| Peptide Sequence | Position of Substituted Proline | Effect on Triple Helix Stability | Dominant Ring Pucker Preference |
|---|---|---|---|
| (Pro-Hyp-Gly)n | Yaa | Stabilizing | Cγ-exo |
| (clp-Pro-Gly)10 | Xaa | Similar to (Pro-Pro-Gly)10 | Cγ-endo |
| (Pro-clp-Gly)10 | Yaa | Destabilizing | Cγ-endo (mismatched) |
As a Chiral Building Block in Asymmetric Synthesis
The inherent chirality of cis-4-chloro-L-proline makes it a valuable chiral building block, or "chiron," for the synthesis of more complex enantiomerically pure molecules. Its rigid pyrrolidine framework allows for the stereocontrolled introduction of other functionalities.
While L-proline itself is a renowned organocatalyst for a wide array of asymmetric reactions, including aldol, Mannich, and Michael reactions, the direct use of cis-4-chloro-L-proline as a catalyst is less documented. However, the principles of proline catalysis suggest that its derivatives could mediate enantioselective transformations. Proline catalysis typically proceeds through the formation of enamine or iminium ion intermediates, with the chirality of the proline ring directing the stereochemical outcome. The electronic modification introduced by the chlorine atom in cis-4-chloro-L-proline could potentially modulate the reactivity and selectivity of such catalytic cycles. While specific, widely adopted protocols using cis-4-chloro-L-proline derivatives as the primary catalyst are not extensively reported in the literature, its role as a chiral scaffold upon which catalytic moieties are built remains an area of interest.
The development of chiral ligands for transition metal-catalyzed asymmetric synthesis is a cornerstone of modern organic chemistry. Proline and its derivatives are frequently used as scaffolds for such ligands due to their rigid stereochemistry, which can effectively transfer chiral information to a metal center. The secondary amine and carboxylic acid groups of proline provide convenient handles for derivatization into bidentate or tridentate ligands.
Although specific examples detailing the use of cis-4-chloro-L-proline in the design of widely used ligands are not prominent, its structure is amenable to such applications. For instance, chiral O-N-N tridentate ligands have been successfully designed from proline and BINOL for use in copper(II)-catalyzed asymmetric Henry reactions. The modular nature of proline allows for systematic modification, and the introduction of a chloro-substituent could influence the steric and electronic environment of the resulting metal complex, thereby tuning its catalytic activity and enantioselectivity.
Design of Bioactive Analogues and Scaffolds
Cis-4-chloro-L-proline can be used as a starting material or a key structural motif in the design of bioactive analogues and scaffolds. Its conformationally constrained nature can help to pre-organize a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target.
A notable example of this approach involves the use of a closely related derivative, cis-4-amino-L-proline (cAmp), to replace proline in the design of analogues of endomorphin-2, an endogenous opioid peptide. In this work, the cAmp residue served as a rigid scaffold. The primary amino group at the 4-position provided a handle for cyclization, leading to the synthesis of novel, constrained 11-membered cyclic tripeptide analogues nih.gov. This strategy highlights how a cis-4-substituted proline can introduce conformational rigidity and provide a point for further chemical modification to create new molecular architectures with potentially novel biological activities nih.gov.
Furthermore, derivatives of cis-4-amino-L-proline linked to quinazolinone and pyrazolopyrimidone moieties have been designed and synthesized as novel lipid-lowering agents. Preliminary in vivo screening of these compounds has shown moderate triglyceride-lowering activity, demonstrating the utility of the cis-4-substituted-L-proline scaffold in developing new therapeutic agents.
Structural Modification for Receptor Recognition and Interaction
The incorporation of non-canonical amino acids like cis-4-chloro-L-proline into peptides is a powerful strategy for modulating their three-dimensional structure. This structural control is paramount for effective receptor recognition and interaction, as the binding affinity and specificity of a peptide ligand are dictated by the precise spatial arrangement of its functional groups.
The substitution at the C4 position of the proline ring directly influences two critical conformational equilibria: the pucker of the pyrrolidine ring (Cγ-endo vs. Cγ-exo) and the cis-trans isomerization of the preceding peptide bond (the ω angle). nih.gov An electron-withdrawing substituent, such as chlorine, at the 4S position (which corresponds to the cis isomer in L-proline) biases the ring to adopt a Cγ-endo pucker. This ring conformation, in turn, preferentially stabilizes the cis conformation of the Xaa-Pro peptide bond. nih.gov While most peptide bonds in proteins are overwhelmingly in the trans state, the Xaa-Pro bond has a lower energy barrier to isomerization, and the cis form is crucial for specific turns and structural motifs necessary for biological function. frontiersin.org
By promoting a cis peptide bond, the incorporation of cis-4-chloro-L-proline can induce a kink or a specific type of β-turn (a Type VI turn) in the peptide backbone. frontiersin.orgsigmaaldrich.com This forced orientation can lock the peptide into a bioactive conformation, pre-organizing it for optimal interaction with a receptor's binding pocket. This principle has been explored using various 4-substituted proline analogs. For instance, in the design of analogues for the opioid peptide endomorphin-2, modification at the proline residue is a key strategy to influence the spatial orientation of the aromatic rings, which is a critical factor for ligand recognition and interaction with μ-opioid receptors. nih.govnih.gov
Research on model peptides has quantified the conformational influence of the chloro-substituent. In studies using N-acetyl-4-chloroproline methyl esters (Ac-Xaa-OMe), it was determined that the trans/cis ratio (Ktrans/cis) for the cis-isomer (Ac-clp-OMe) is significantly lower than that for unsubstituted proline, indicating a stabilization of the cis-amide conformation. nih.gov This demonstrates the potential of cis-4-chloro-L-proline to serve as a tool for fine-tuning peptide architecture to enhance receptor affinity and specificity.
| Compound | Abbreviation | Dominant Ring Pucker | Ktrans/cis Ratio | Favored Amide Bond Conformation |
|---|---|---|---|---|
| N-acetyl-L-proline methyl ester | Ac-Pro-OMe | Cγ-endo (slight preference) | 4.6 | trans |
| N-acetyl-L-proline, 4-chloro-, cis-, methyl ester | Ac-clp-OMe | Cγ-endo | 2.2 | Less preference for trans (more cis) |
| N-acetyl-L-proline, 4-chloro-, trans-, methyl ester | Ac-Clp-OMe | Cγ-exo | 5.4 | trans |
Data sourced from studies on N-acetylated methyl esters of proline derivatives. The Ktrans/cis ratio represents the equilibrium constant between the trans and cis isomers of the acetyl-proline amide bond. A lower value indicates a higher population of the cis conformer. nih.gov
Development of Chemosensors Utilizing Proline Derivatives
The unique chemical properties of the proline ring, specifically its secondary amine, make it and its derivatives attractive candidates for the development of chemosensors. mdpi.com Chemosensors are molecules designed to signal the presence of a specific chemical substance (analyte) through a measurable change, such as a shift in color (colorimetric) or the emission of light (fluorometric).
The fundamental principle behind many proline-based chemosensors is the nucleophilic character of the proline nitrogen. This secondary amine can react with specific reagents, leading to the formation of a new, often highly conjugated, molecule with distinct spectroscopic properties. For example, a colorimetric chemosensor for proline has been developed using a Meldrum's acid-furfural conjugate (MAFC). mdpi.com In this system, the secondary amine of proline initiates a nucleophilic addition and subsequent ring-opening cascade of the furfural derivative. mdpi.com This reaction forms a conjugated triene system that absorbs visible light, producing a distinct color change that signals the presence of proline. The reaction is highly dependent on pH, with optimal performance observed at pH 11. mdpi.com
While the direct application of cis-4-chloro-L-proline in a specific chemosensor is not extensively documented, the principles established with other proline derivatives are broadly applicable. The presence of the electron-withdrawing chlorine atom in cis-4-chloro-L-proline would modulate the nucleophilicity of the ring nitrogen, potentially altering its reactivity and the sensitivity or selectivity of the sensor system.
Other sensing strategies involving proline derivatives include fluorescent "turn-on" probes. In one approach, fluorescent cavitands, such as mono-phosphonate calix mdpi.compyrrole molecules, have been synthesized to act as sensors for amino acids like L-proline. rsc.org The binding of proline within the cavitand's cavity displaces a quencher molecule, leading to a measurable increase in fluorescence. rsc.org The development of such supramolecular systems demonstrates the versatility of using proline derivatives as recognition elements in sophisticated sensor design.
| Sensor System | Analyte(s) | Sensing Mechanism | Detection Limit (LOD) |
|---|---|---|---|
| Meldrum's acid-furfural conjugate (MAFC) | L-Proline | Colorimetric (Nucleophilic addition/ring opening) | 11 µM |
| Meldrum's acid-furfural conjugate (MAFC) | 4-Hydroxyproline | Colorimetric (Nucleophilic addition/ring opening) | 6 µM |
| Mono-phosphonate calix mdpi.compyrrole cavitands | L-Proline | Fluorometric (Indicator displacement assay) | Micromolar (µM) concentration range |
This table summarizes the performance of selected chemosensors designed for proline and related derivatives, illustrating the underlying principles that could be adapted for sensors using cis-4-chloro-L-proline. mdpi.com
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural and conformational analysis of cis-4-chloro-L-proline. High-resolution ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while J-coupling analysis offers insights into the molecule's three-dimensional structure.
J-Coupling Analysis for Dihedral Angle Determination and Conformational Preferences
The analysis of vicinal proton-proton coupling constants (³JHH) in the pyrrolidine (B122466) ring of cis-4-chloro-L-proline provides critical information about the dihedral angles and, consequently, the conformational preferences of the ring. The Karplus equation describes the relationship between the magnitude of the ³J coupling constant and the dihedral angle between the coupled protons.
In proline derivatives, the ring can adopt various puckered conformations, often described as Cγ-endo or Cγ-exo, which influences the cis/trans isomerization of the preceding peptide bond. For the derivative Ac-clp-OMe ((2S,4S)-4-chloroproline), the ratio of the trans to cis conformers (Ktrans/cis) was determined to be 2.2 by ¹³C NMR spectroscopy nih.gov. This value is lower than that of Ac-Pro-OMe (Ktrans/cis = 4.6), indicating that the cis-4-chloro substitution favors the cis amide bond conformation more than in the unsubstituted proline derivative nih.gov. This preference is linked to the conformational properties of the pyrrolidine ring. While specific J-coupling constants for cis-4-chloro-L-proline are not detailed in the available literature, the Ktrans/cis value suggests a preference for a ring pucker that accommodates the cis conformation.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool for the molecular confirmation, isomer analysis, and trace detection of cis-4-chloro-L-proline. Various MS techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are employed for these purposes.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Confirmation
ESI-MS is a soft ionization technique that allows for the gentle transfer of ions from solution to the gas phase, making it ideal for the analysis of thermally labile molecules like amino acids and their derivatives. This technique is primarily used for the confirmation of the molecular weight of the target compound.
For the protected derivative N-tert-Butyloxycarbonyl-(2S,4S)-4-chloroproline Benzyl Ester, ESI-MS analysis showed a signal at m/z 701.9, corresponding to the sodiated dimer [2M + Na]⁺ (calculated m/z 701.2) nih.gov. High-resolution mass spectrometry (HRMS-ESI) provides even more precise mass measurements, further confirming the elemental composition. For N-tert-Butyloxycarbonyl-(2S,4S)-4-chloroproline, the [M - H]⁻ ion was observed at m/z 248.0694 (calculated 248.0690), and for N-9-Fluorenylmethoxycarbonyl-(2S,4S)-4-chloroproline, the [M + Na]⁺ ion was found at m/z 394.0828 (calculated 394.0822) nih.gov.
| Compound | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| N-Boc-(2S,4S)-4-chloroproline Benzyl Ester | [2M + Na]⁺ | 701.2 | 701.9 | nih.gov |
| N-Boc-(2S,4S)-4-chloroproline | [M - H]⁻ | 248.0690 | 248.0694 | nih.gov |
| N-Fmoc-(2S,4S)-4-chloroproline | [M + Na]⁺ | 394.0822 | 394.0828 | nih.gov |
LC-MS/MS for Isomer Analysis and Trace Detection
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the separation and quantification of isomers and for detecting analytes at very low concentrations. For compounds like 4-chloroproline, which has cis and trans isomers, chromatographic separation is essential for individual quantification.
A two-dimensional LC-MS/MS system has been developed for the enantioselective determination of proline and its hydroxy-derivatives, cis- and trans-4-hydroxyproline, in various biological samples nih.gov. This methodology involves pre-column derivatization followed by separation on a reversed-phase column and then an enantioselective column before detection by a tandem mass spectrometer nih.gov. A similar approach could be adapted for the analysis of cis- and trans-4-chloroproline isomers. The use of a chiral stationary phase in the LC system allows for the separation of the L- and D-enantiomers of each isomer. The high sensitivity of the MS/MS detector, operating in multiple reaction monitoring (MRM) mode, enables trace-level detection and quantification.
High-Throughput Screening Applications in Enantiomeric Excess Determination
Determining the enantiomeric excess (ee) of chiral compounds is crucial in many fields, and high-throughput screening (HTS) methods are often required. Mass spectrometry-based approaches have emerged as rapid and reliable alternatives to traditional chromatographic methods for ee determination.
One such method involves parallel kinetic resolution coupled with ESI-MS. In this technique, the chiral analyte is derivatized with two pseudoenantiomeric mass-tagged auxiliaries. The different reaction kinetics of the enantiomers with the auxiliaries lead to the formation of diastereomeric products with different masses. The ratio of the intensities of the corresponding mass signals in the ESI-MS spectrum can then be used to calculate the enantiomeric excess of the original analyte. This method has been successfully applied to the rapid determination of the enantiomeric excess of proline and can be adapted for proline analogs like cis-4-chloro-L-proline.
X-ray Crystallography and Solid-State Analysis
Determination of Crystal Structures and Unit Cell Parameters
While a specific crystal structure for cis-4-chloro-L-proline is not extensively detailed in foundational literature, the crystallographic parameters can be inferred from closely related proline derivatives. For the parent compound, L-proline, single-crystal X-ray analysis reveals that it crystallizes in the orthorhombic space group P212121. nih.gov In its crystalline form, L-proline exists as a zwitterion, with a protonated secondary amine and a deprotonated carboxylate group. nih.gov
Table 1: Representative Crystal Data for L-Proline
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 5.33 |
| b (Å) | 11.96 |
| c (Å) | 7.64 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Data derived from studies on the parent compound, L-proline, for comparative purposes. nih.gov |
Elucidation of Intermolecular Interactions and Hydrogen Bonding Patterns in Solid State
In the solid state, molecules of cis-4-chloro-L-proline are held together by a network of intermolecular forces. The most significant of these are hydrogen bonds. Like the parent L-proline, the zwitterionic form of cis-4-chloro-L-proline features hydrogen bond donors (the two protons on the secondary ammonium (B1175870) group, N-H2+) and acceptors (the two oxygen atoms of the carboxylate group, -COO-). This allows for the formation of robust N—H⋯O hydrogen bonds, which typically link the molecules into extensive one-, two-, or three-dimensional networks. nih.gov
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the structural details of molecules. These methods measure the vibrational energies of molecular bonds, providing a unique "fingerprint" for a given compound.
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights
The IR spectrum of cis-4-chloro-L-proline is characterized by absorption bands corresponding to its key functional groups. In its zwitterionic state, the spectrum would display a broad, strong absorption in the 2500–3200 cm-1 region, which is characteristic of the N-H stretching vibrations of the secondary ammonium group ([NH2]+). researchgate.net
The carboxylate group (-COO-) gives rise to two distinct and prominent bands: a strong asymmetric stretching vibration typically found around 1560–1620 cm-1 and a symmetric stretching vibration near 1400 cm-1. nih.gov The pyrrolidine ring itself contributes to a complex series of bands in the fingerprint region (below 1500 cm-1), including C-H bending, C-N stretching, and C-C stretching vibrations. sid.irresearchgate.net The C-Cl stretching vibration is expected to appear as a sharp band in the 600–800 cm-1 region, with its exact position providing insight into the conformational environment of the chlorine atom. sigmaaldrich.com
Table 2: Expected Infrared (IR) Absorption Bands for cis-4-chloro-L-proline
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3200 | N-H Stretch (broad) | Secondary Ammonium ([NH2]+) |
| 1560-1620 | C=O Asymmetric Stretch | Carboxylate (-COO-) |
| ~1450 | CH2 Scissoring | Pyrrolidine Ring |
| ~1400 | C=O Symmetric Stretch | Carboxylate (-COO-) |
| 600-800 | C-Cl Stretch | Chloro Group |
| Assignments are based on data from L-proline and general frequencies for organochlorine compounds. researchgate.netsid.irsigmaaldrich.com |
Raman Spectroscopy for Molecular Vibrations and Structure
Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. The Raman spectrum of cis-4-chloro-L-proline would be dominated by vibrations of the carbon skeleton.
Strong signals for the C-H stretching modes of the pyrrolidine ring would appear in the 2800–3000 cm-1 region. sid.ir The symmetric stretching vibration of the carboxylate group, which is often weak in the IR spectrum, typically gives a strong band in the Raman spectrum around 1400 cm-1. researchgate.net The C-Cl stretching vibration is also Raman active and would be observed in the 600–800 cm-1 range. sigmaaldrich.com The low-frequency region of the Raman spectrum (< 400 cm-1) contains information about the torsional and lattice vibrations of the molecule, which are sensitive to the crystal packing and intermolecular interactions. sid.ir
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatography is an essential analytical technique for separating cis-4-chloro-L-proline from impurities and, crucially, from its other stereoisomers. Determining the enantiomeric excess (ee) is vital, as the biological activity of chiral molecules is often specific to a single enantiomer.
High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. The separation of proline enantiomers and diastereomers typically requires a chiral stationary phase (CSP) or derivatization with a chiral reagent. uma.escore.ac.uk For a compound like cis-4-chloro-L-proline, a typical approach would involve pre-column derivatization of the secondary amine with a UV-active or fluorescent tag, such as 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl). core.ac.uk This enhances detection sensitivity and improves chromatographic behavior.
The resulting derivatives can then be separated on a chiral column, such as one based on cyclodextrins. core.ac.uk By comparing the retention times and peak areas of the sample to those of authentic standards of the different stereoisomers (cis-L, cis-D, trans-L, and trans-D), one can accurately determine the chemical purity and the enantiomeric excess of the cis-L isomer. uma.esnih.gov Gas chromatography (GC) can also be used, but it requires more extensive derivatization to make the amino acid volatile, for instance, by esterifying the carboxyl group and acylating the amino group. sigmaaldrich.com
Table 3: Representative Chiral HPLC Method for Analysis
| Parameter | Condition |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Derivatization Agent | 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) |
| Column | Chiral Stationary Phase (e.g., Methyl-γ-cyclodextrin based) |
| Mobile Phase | Phosphate (B84403) Buffer / Acetonitrile (B52724) Gradient |
| Detector | UV or Fluorescence |
| Purpose | Separation of all four stereoisomers for purity and enantiomeric excess determination |
| This table outlines a hypothetical but standard approach based on established methods for similar analytes. core.ac.uk |
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the direct separation of enantiomers. researchgate.netphenomenex.com This method obviates the need for derivatization, simplifying sample preparation. The separation is achieved through differential interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. phenomenex.com
For proline derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs are among the most effective. researchgate.netsigmaaldrich.com Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, can offer broad selectivity. chromatographyonline.com The chiral recognition mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the helical polymer structure of the polysaccharide derivative. chromatographyonline.comsigmaaldrich.com Macrocyclic glycopeptide-based CSPs, like those using vancomycin (B549263) (CHIROBIOTIC V), provide a complex array of interaction sites, including hydrogen bond donors and acceptors, aromatic rings for π-π interactions, and ionic groups, allowing for versatile separation capabilities under various mobile phase conditions (reversed-phase, normal-phase, and polar ionic modes). sigmaaldrich.com
The choice of mobile phase is crucial for optimizing separation. For polysaccharide-based columns, normal-phase eluents consisting of hexane (B92381) and an alcohol modifier (e.g., ethanol (B145695) or isopropanol), often with a small amount of an acidic additive like trifluoroacetic acid (TFA), are commonly employed to achieve good resolution for proline derivatives. researchgate.net The alcohol concentration can be adjusted to fine-tune retention and selectivity. researchgate.net
Table 1: Examples of Chiral Stationary Phases (CSPs) for Proline Derivative Separation
| CSP Type | Chiral Selector Example | Common Mobile Phase Systems | Potential Interaction Mechanisms |
|---|---|---|---|
| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., Chiralpak AD-H) | Normal-Phase: Hexane/Ethanol/TFA | Hydrogen bonding, steric inclusion, π-π interactions |
| Macrocyclic Glycopeptide | Vancomycin (e.g., CHIROBIOTIC V) | Reversed-Phase: ACN/TEAA buffer | Hydrogen bonding, ionic interactions, inclusion complexing |
| Ligand Exchange | L-Proline derivative + Copper (II) ions | Aqueous buffers with CuSO₄ | Metal coordination complex formation |
This table is generated based on principles of chiral chromatography for proline and its derivatives.
Pre-column Derivatization Strategies for Chiral Analysis
An alternative to direct chiral separation is the pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a conventional achiral stationary phase, such as a C18 column, using reversed-phase HPLC. nih.gov This indirect approach is particularly useful when the analyte lacks a strong chromophore for UV detection, as the derivatizing agent often introduces one. impactfactor.orgresearchgate.net
Several CDAs are effective for amino acids and their analogs. Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is a widely used CDA that reacts with the secondary amine of proline derivatives. nih.govnih.gov The resulting diastereomers can be readily separated and detected at 340 nm. nih.gov Other notable CDAs include:
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): Reacts with the amino group to form thiourea (B124793) diastereomers. nih.gov
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE): Forms urethane (B1682113) derivatives. nih.govresearchgate.net
4-Chloro-7-nitrobenzofurazan (NBD-Cl): A fluorescent reagent that allows for highly sensitive detection after derivatization. impactfactor.org
The reaction conditions, such as temperature, time, and pH, must be carefully controlled to ensure complete derivatization without causing racemization of the analyte. sigmaaldrich.com Following the reaction, the diastereomeric products are analyzed by RP-HPLC, typically using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., acetic acid or phosphate buffer) and an organic modifier like acetonitrile or methanol. nih.gov
Table 2: Chiral Derivatizing Agents (CDAs) for Amino Acid Analysis
| Derivatizing Agent (CDA) | Abbreviation | Functional Group Targeted | Typical Reaction Conditions | Detection Wavelength |
|---|---|---|---|---|
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Amino Group | 50°C for 1 hour | 340 nm nih.gov |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Amino Group | Room temp for 10 min | 254 nm nih.gov |
| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Amino Group | Room temp for 20 min | 254 nm nih.gov |
| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Amino Group | 60°C for 10 minutes | 465 nm impactfactor.org |
This table provides examples of common CDAs and their typical application conditions based on literature for proline and other amino acids. nih.govimpactfactor.org
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is another high-resolution technique for chiral analysis, offering advantages such as high sensitivity and short analysis times. sigmaaldrich.comsigmaaldrich.com However, due to the low volatility and polar nature of amino acids like "L-Proline, 4-chloro-, cis-", a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. sigmaaldrich.commdpi.com
A common and effective derivatization strategy for proline and its analogs is a two-step process: sigmaaldrich.comsigmaaldrich.com
Esterification: The carboxylic acid group is converted into an ester, typically a methyl ester, by reacting the analyte with methanolic HCl at an elevated temperature (e.g., 100°C for 30 minutes). sigmaaldrich.comsigmaaldrich.com
Acylation: The secondary amine group is subsequently blocked by acylation. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride are used. sigmaaldrich.comsigmaaldrich.com This step is crucial for obtaining good peak shape and preventing tailing. sigmaaldrich.com The resulting N-acyl amino acid esters are significantly more volatile. sigmaaldrich.com
The enantiomers of the derivatized compound are then separated on a chiral GC column. Cyclodextrin-based stationary phases, such as those derivatized with trifluoroacetyl groups (e.g., Astec CHIRALDEX® G-TA), are highly effective for this purpose. sigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the derivatized enantiomers and the chiral cyclodextrin (B1172386) selector. The analysis temperature can be adjusted to enhance chiral selectivity. sigmaaldrich.comsigmaaldrich.com
Table 3: Typical Derivatization and GC Conditions for Proline Analogs | Step | Reagent | Typical Conditions | Purpose | | :--- | :--- | :--- | :--- | | 1. Esterification | 3 N Methanolic HCl | Heat at 100°C for 30 min | Converts carboxyl group to methyl ester to increase volatility. sigmaaldrich.comsigmaaldrich.com | | 2. Acylation | Trifluoroacetic Anhydride (TFAA) in Methylene Chloride | Heat at 60°C for 20 min | Blocks the amino group to improve peak shape and volatility. sigmaaldrich.comsigmaaldrich.com | | GC Analysis | Column: Chiral Cyclodextrin-based (e.g., CHIRALDEX G-TA) | Injector Temp: ~250°C | Detector: FID or MS | Carrier Gas: Helium | Separates the derivatized enantiomers. |
This table outlines a general procedure for the derivatization of proline for GC analysis based on established methods. sigmaaldrich.comsigmaaldrich.com
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of modified amino acids like cis-4-chloro-L-proline is an area of active development, with a growing emphasis on sustainability and efficiency. Traditional multi-step chemical syntheses are often costly and generate significant waste asiaresearchnews.com. Future research is increasingly directed towards greener alternatives, including chemoenzymatic and fully enzymatic pathways.
A key strategy involves the enzymatic hydroxylation of L-proline to produce cis-4-hydroxy-L-proline, a direct precursor to cis-4-chloro-L-proline. The discovery of novel L-proline cis-4-hydroxylase enzymes presents a significant step towards sustainable production asiaresearchnews.com. These biocatalytic methods offer high stereoselectivity under mild conditions, reducing the need for protecting groups and harsh reagents asiaresearchnews.comnih.gov. Metabolic engineering of microorganisms to optimize these enzymatic pathways could lead to scalable and cost-effective fermentation processes for producing the precursor in high yields nih.govnih.gov.
Table 1: Comparison of Synthetic Approaches for Proline Derivatives
| Synthesis Strategy | Advantages | Challenges | Future Direction |
|---|---|---|---|
| Traditional Chemical Synthesis | Well-established routes, versatile. | Often multi-step, high cost, potential for waste generation asiaresearchnews.com. | Development of more efficient, one-pot reactions. |
| Enzymatic/Biocatalytic | High stereoselectivity, mild reaction conditions, environmentally friendly asiaresearchnews.com. | Enzyme discovery and optimization, scaling up production. | Metabolic engineering of microbial strains for direct fermentation nih.govnih.gov. |
| Solid-Phase "Proline Editing" | High efficiency for peptide synthesis, allows for late-stage modification nih.gov. | Primarily for peptide-bound derivatives, reagent cost. | Automation and expansion to a wider range of non-peptidic molecules. |
| Stereochemical Editing | Converts more abundant isomers to less common ones acs.org. | Requires efficient epimerization conditions, separation of diastereomers. | In silico and experimental screening for optimal conversion catalysts and conditions acs.org. |
Exploration of cis-4-Chloro-L-Proline in Advanced Catalytic Systems
L-proline and its derivatives are renowned as powerful organocatalysts in asymmetric synthesis, capable of catalyzing a wide array of reactions including aldol, Mannich, and Michael additions wikipedia.orgnih.govnih.gov. The modification of the proline ring is a proven strategy to enhance the catalyst's performance, improving solubility, reactivity, and enantioselectivity organic-chemistry.orgmdpi.com.
Future research will likely explore the use of cis-4-chloro-L-proline as a novel organocatalyst. The introduction of a chlorine atom at the C4 position can significantly alter the catalyst's properties through stereoelectronic effects. The electron-withdrawing nature of chlorine can influence the acidity of the carboxylic acid and the nucleophilicity of the secondary amine, potentially tuning the catalytic cycle of enamine and iminium ion formation wikipedia.org. This could lead to catalysts with unique reactivity profiles or enhanced selectivity for specific transformations.
Integration into Complex Biological Systems and Materials Science
The rigid pyrrolidine (B122466) ring of proline imposes significant conformational constraints on polypeptide chains, and substitutions on this ring offer a powerful tool for modulating structure and function thieme.de. The incorporation of cis-4-chloro-L-proline into peptides is an emerging area with potential applications in designing novel biomaterials and therapeutic agents.
In materials science, proline derivatives are used to create advanced materials like collagen mimetics nih.gov. The specific conformational preferences induced by the cis-4-chloro substitution could be harnessed to design self-assembling peptides that form highly ordered structures such as fibrils or hydrogels. Analogous to how cis-4-fluoro-L-proline is explored for creating materials with enhanced thermal or mechanical stability, the properties of the chlorine atom could be leveraged to create new functional biomaterials chemimpex.com.
In biological systems, cis-4-chloro-L-proline can serve as a unique building block for peptidomimetics. By replacing a standard proline residue, the chlorine atom can act as a steric and electronic probe to investigate protein-protein interactions or enzyme mechanisms. This substitution can alter binding affinity and specificity. For example, derivatives like cis-4-amino-L-proline have been used as scaffolds to synthesize constrained cyclic peptides with altered biological activity, a strategy directly applicable to cis-4-chloro-L-proline nih.gov.
Advanced Computational Design of cis-4-Chloro-L-proline Containing Peptides and Materials
Computational modeling is becoming an indispensable tool in molecular design. Future research will increasingly rely on advanced computational methods to predict the behavior of peptides and materials containing cis-4-chloro-L-proline before their synthesis, saving significant time and resources.
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of peptides containing this modified amino acid. A key challenge in simulating proline-containing peptides is accurately sampling the high energy barrier of cis-trans isomerization around the peptide bond nih.govnsf.gov. Enhanced sampling techniques, such as Gaussian accelerated molecular dynamics, are being developed to overcome this limitation and provide a more accurate picture of the conformational ensemble in solution nih.govnsf.gov.
These simulations will provide crucial insights into how the stereoelectronic effects of the chlorine atom influence the local backbone structure, ring pucker, and the propensity for cis or trans amide bond formation. This information can then be used in in silico drug design to create peptides with pre-organized conformations that are optimal for binding to a specific biological target, such as a protein receptor or an enzyme active site. By predicting binding affinities and structural compatibility, computational design can accelerate the development of novel therapeutics and functional materials.
Utilization in Structural Biology for Protein Engineering
Protein engineering aims to create novel proteins with enhanced stability, activity, or entirely new functions. The incorporation of non-canonical amino acids like cis-4-chloro-L-proline is an emerging strategy to achieve these goals nih.gov. The unique conformational constraints imposed by substituted prolines can be used to fine-tune protein architecture.
A primary application lies in enhancing protein stability. Proline residues are known to contribute to protein stability by reducing the configurational entropy of the unfolded state nih.govnih.gov. The specific ring pucker preference induced by the cis-4-chloro substitution can further restrict the available conformational space, potentially leading to hyperstable proteins mdpi.com. This is particularly valuable for developing robust enzymes for industrial biocatalysis or therapeutic proteins with longer shelf-lives nih.gov.
Furthermore, the cis-trans isomerization of the peptide bond preceding a proline residue is often a rate-limiting step in protein folding nih.govethz.ch. Substituting natural proline residues with cis-4-chloro-L-proline could modulate this isomerization barrier. Depending on the local environment, this could either accelerate or slow down folding, providing a tool for researchers to dissect complex protein folding pathways ethz.ch. This level of control over protein structure and dynamics is crucial for designing proteins with precisely controlled functions mdpi.comworldscientific.com.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| L-Proline |
| L-Proline, 4-chloro-, cis- |
| cis-4-hydroxy-L-proline |
| cis-4-fluoro-L-proline |
| cis-4-amino-l-proline |
| 4,4-Difluoroproline |
Q & A
Q. What are the established synthetic routes for cis-4-chloro-L-proline, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of cis-4-chloro-L-proline typically involves selective chlorination of a hydroxylated proline precursor. A common approach (adapted from hydroxyproline synthesis) includes:
- Step 1 : Protection of the amino and carboxyl groups of L-proline using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to avoid side reactions.
- Step 2 : Hydroxylation at the 4-position via epoxidation or enzymatic oxidation, followed by chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
- Step 3 : Deprotection under acidic or catalytic hydrogenation conditions.
Stereochemical control is achieved by optimizing solvent polarity, temperature, and catalyst choice. For example, polar aprotic solvents (e.g., DMF) favor cis-configuration retention during chlorination . - Validation : Cross-characterize intermediates using -NMR and X-ray crystallography to confirm stereochemistry.
Q. How does the rigid cyclic structure of cis-4-chloro-L-proline influence its role in peptide conformational studies?
- Methodological Answer : The chloro substituent at the 4-position introduces steric and electronic effects that restrict backbone flexibility. To study this:
- Experimental Design : Incorporate cis-4-chloro-L-proline into model peptides (e.g., collagen mimics or β-turn sequences) and compare with unmodified proline or trans-4-hydroxyproline analogs.
- Techniques : Use circular dichroism (CD) spectroscopy to monitor secondary structure stability and nuclear Overhauser effect (NOE) NMR to map spatial interactions.
- Key Finding : The cis-configuration and chloro group increase torsional rigidity, often stabilizing polyproline II helices or disrupting α-helix formation .
Advanced Research Questions
Q. What are the metabolic implications of cis-4-chloro-L-proline in eukaryotic systems, and how do they differ from natural proline pathways?
- Methodological Answer : Proline metabolism involves enzymes like proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase. To assess the impact of chloro-substitution:
- In Vitro Assays : Incubate cis-4-chloro-L-proline with recombinant PRODH and monitor reaction kinetics via UV-Vis spectroscopy (absorbance at 440 nm for FAD cofactor activity).
- Cell-Based Studies : Use proline-auxotrophic yeast strains or mammalian cell lines (e.g., HEK293) to track -labeled cis-4-chloro-proline incorporation into proteins or its catabolism via LC-MS.
- Contradiction Alert : Chloro substitution may inhibit PRODH due to steric hindrance, leading to cytosolic proline accumulation and disrupted GABA-ergic signaling, as observed in neuropsychiatric models .
Q. How can conflicting data on the enzymatic inhibition efficiency of cis-4-chloro-L-proline be resolved?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or enzyme sources. To address this:
- Standardization : Use a unified enzyme source (e.g., purified human PRODH) and buffer system (pH 7.4, 25°C).
- Dose-Response Curves : Measure IC values across a concentration gradient (0.1–10 mM) with triplicate replicates.
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability (refer to Guidelines in ).
- Advanced Validation : Perform molecular docking simulations to assess chloro-proline’s binding affinity versus natural substrates .
Q. What strategies optimize the use of cis-4-chloro-L-proline in solid-phase peptide synthesis (SPPS) with minimal racemization?
- Methodological Answer : Racemization risks increase with halogenated proline derivatives. Mitigation steps include:
- Coupling Conditions : Use low-temperature (0–4°C) coupling with HATU/DIPEA in DCM to minimize base-induced epimerization.
- Resin Choice : Employ pre-loaded Wang resins with acid-labile linkers to reduce mechanical stress during deprotection.
- Quality Control : Monitor enantiomeric purity via chiral HPLC (e.g., Chirobiotic T column) after each synthesis cycle .
Data Analysis and Reporting
Q. How should researchers ethically report in vivo toxicity data for cis-4-chloro-L-proline?
- Methodological Answer : Follow institutional ethical guidelines (e.g., IACUC or IRB protocols) and include:
- Dose Ranging : Start with sub-milligram/kg doses in rodent models, escalating gradually.
- Endpoints : Monitor weight loss, organ histopathology (liver/kidney), and behavioral changes (open-field tests).
- Transparency : Disclose all adverse events, even if statistically insignificant, in supplementary materials (per and ).
Tables for Quick Reference
| Property | cis-4-Chloro-L-Proline | Natural L-Proline |
|---|---|---|
| Melting Point | 215–218°C (decomposes) | 220–222°C |
| LogP (Octanol-Water) | -0.87 | -1.63 |
| PRODH Inhibition (IC) | 2.1 mM | >10 mM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
